molecular formula C12H14F2N2O B13209650 N-(3,5-Difluorophenyl)piperidine-2-carboxamide

N-(3,5-Difluorophenyl)piperidine-2-carboxamide

Cat. No.: B13209650
M. Wt: 240.25 g/mol
InChI Key: QGPTVOCPVYZWIW-UHFFFAOYSA-N
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Description

N-(3,5-Difluorophenyl)piperidine-2-carboxamide is a chemical compound with the molecular formula C12H14F2N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring substituted with a 3,5-difluorophenyl group and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Difluorophenyl)piperidine-2-carboxamide typically involves the reaction of 3,5-difluoroaniline with piperidine-2-carboxylic acid. The reaction is carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Difluorophenyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3,5-Difluorophenyl)piperidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-Difluorophenyl)piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Difluorophenyl)methylpiperidine-4-carboxamide
  • N-(3,5-Difluorophenyl)piperidine-4-carboxamide

Uniqueness

N-(3,5-Difluorophenyl)piperidine-2-carboxamide is unique due to its specific substitution pattern on the piperidine ring and the presence of the 3,5-difluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H14F2N2O

Molecular Weight

240.25 g/mol

IUPAC Name

N-(3,5-difluorophenyl)piperidine-2-carboxamide

InChI

InChI=1S/C12H14F2N2O/c13-8-5-9(14)7-10(6-8)16-12(17)11-3-1-2-4-15-11/h5-7,11,15H,1-4H2,(H,16,17)

InChI Key

QGPTVOCPVYZWIW-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C(=O)NC2=CC(=CC(=C2)F)F

Origin of Product

United States

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